REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:11]([OH:13])[CH3:12]>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:13][CH2:11][CH3:12])=[O:5]
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Name
|
|
Quantity
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35 g
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Type
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reactant
|
Smiles
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FC1=C(C(=O)Cl)C=CC=C1
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Name
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|
Quantity
|
400 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Type
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CUSTOM
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Details
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was stirred for three hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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to stand overnight
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Duration
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8 (± 8) h
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Type
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DISTILLATION
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Details
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The mixture was distilled to dryness at 50° C.
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Type
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WASH
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Details
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was washed with 5% aqueous sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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with water, dried
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Type
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CUSTOM
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Details
|
evaporated to dryness under reduced pressure
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C(=O)OCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |